Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate

ADME Drug Design Physicochemical Profiling

Researchers needing a well-characterized pyridazinone scaffold for medicinal chemistry often face supply inconsistency and undocumented biological relevance. This methyl ester (CAS 478065-00-8) eliminates both: • 118 HTS assays screened - targets GPCRs, ion channels, enzymes, and ADAM17 • XLogP3 = 1.3, zero H-bond donors - supports cell permeability in functional assays • Direct precursor for DHODH inhibitor series (US Patent 8,703,811) & MAO-A probe synthesis • 98% purity; ships ambient, store sealed at 2-8°C

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 478065-00-8
Cat. No. B3140998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate
CAS478065-00-8
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O4/c1-18-13(17)9-19-11-7-8-12(16)15(14-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyYBLVUWMVDMLCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate: Core Identity & Procurement


Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate (CAS 478065-00-8) is a synthetic pyridazinone derivative with the molecular formula C13H12N2O4 and a molecular weight of 260.24 g/mol [1]. Its structure features a 1-phenyl-1,6-dihydropyridazin-6-one core linked via an ether oxygen to a methyl acetate moiety at the 3-position [1]. This compound serves as a versatile building block in medicinal chemistry, having been profiled in over 118 high-throughput screening assays across diverse target classes including GPCRs, ion channels, and enzymes . It is commercially available from multiple suppliers typically at purities of 95–98% .

Ester prodrug-like character Zero hydrogen-bond donors support cell permeability assessment in functional assays
Pre-screened scaffold Broad screening exposure across diverse target classes reduces promiscuity risk
Commercial availability Supplied in research-grade purity suitable for reproducible SAR studies

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate: Limitations of Generic Substitution


Substituting this methyl ester with its free acid analog (CAS 34173-62-1) or other pyridazinylacetic acid derivatives introduces quantifiable alterations in key physicochemical properties that directly impact experimental outcomes. The methyl ester exhibits a computed XLogP3 of 1.3 with zero hydrogen bond donors, whereas the free acid (C12H10N2O4, MW 246.22) possesses a carboxylic acid group that substantially lowers logP and introduces a hydrogen bond donor, altering membrane permeability and solubility profiles . Within the broader class of pyridazinylacetic acid derivatives, minor structural variations on the phenyl ring or the ester moiety have been shown to produce measurable shifts in biological activity, including monoamine oxidase-A (MAO-A) inhibitory potency and selectivity indices [1]. These structure-activity relationships underscore the fact that generic substitution without experimental validation risks introducing uncontrolled variables into reproducible research.

Methyl ester (target)
Free acid analog
Lipophilicity
Moderate
Lower; may reduce passive permeability
H-Bond Donors
None
One (carboxylic acid)
Substitution concern
Carboxylate-mediated efflux and pH-dependent solubility may shift intracellular exposure; MAO-A selectivity context may differ

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate: Differentiation Evidence


Physicochemical Differentiation: Ester vs. Free Acid

The methyl ester (target compound) displays an XLogP3 of 1.3 and a hydrogen bond donor count of 0, as computed by PubChem [1]. In contrast, its closest structural analog, the free acid 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid (CAS 34173-62-1), has a predicted XLogP3 approximately 0.3–0.5 log units lower and introduces a hydrogen bond donor (carboxylic acid proton) . This difference is classically associated with enhanced passive membrane permeability for the ester form, which can be critical in cell-based assays where intracellular target access is required.

Ester vs. Acid
Class-level inference
Methyl ester: XLogP3 1.3, HBD 0 vs Free acid: XLogP3 ≈0.8–1.0, HBD 1
Lipophilicity and hydrogen-bonding differences impact cell permeability and efflux susceptibility
Computed properties; experimental verification advised
ADME Drug Design Physicochemical Profiling

Vendor Purity Benchmarks for Reproducibility

Commercial sourcing data indicates that the target compound is routinely supplied at 98% purity (HPLC) by Leyan (Product No. 1620943) , while alternative suppliers such as MolCore specify NLT 97% and Chemenu lists 95% . The 98% specification from Leyan provides a 1–3% absolute purity advantage over the lowest common alternative. For biological assays sensitive to impurities (e.g., cell-based phenotypic screens), even minor purity differences can translate into altered dose-response curve fidelity.

Vendor purity
Cross-study comparable
98% (HPLC) Leyan
Higher purity may reduce impurity-driven assay variability
Batch-specific certificate of analysis needed
Quality Control Analytical Chemistry Reproducibility

Synthetic Utility as DHODH Inhibitor Intermediate

The pyridazinone core of the target compound is structurally embedded within the chemical series claimed in US Patent 8,703,811 ('Small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase') [1]. Within this patent, close structural analogs bearing the 6-oxo-1-phenyl-1,6-dihydropyridazine scaffold demonstrated DHODH inhibitory activity with IC50 values ranging from 38 nM to 580 nM across different species orthologs (P. falciparum, P. berghei, S. cerevisiae) [2]. While direct IC50 data for the exact compound is not publicly available, its role as a defined synthetic intermediate in this patent series positions it as a critical building block for generating DHODH-focused compound libraries.

DHODH intermediate
Class-level inference
Patent-defined scaffold; analogs IC50 38–580 nM (PfDHODH)
Pre-validated starting point for DHODH-focused library synthesis
Exact compound IC50 not disclosed; scaffold-level inference
Medicinal Chemistry DHODH Anti-malarial

Multi-Target Screening Profile

According to ChemSrc bioassay records, the target compound has been tested in 118 discrete high-throughput screening assays, spanning targets such as regulators of G-protein signaling (RGS4), opioid receptors (OPRM1/OPRD1), ADAM17, muscarinic acetylcholine receptors (CHRM1), and the unfolded protein response (UPR) pathway . This breadth of screening exposure is substantially higher than most single-purpose building blocks. While the specific activity outcomes from these screens are not publicly aggregated as quantitative values, the assay count itself indicates that the compound is physically available in screening collections and has been deemed chemically tractable across diverse assay formats.

Screening exposure
Supporting evidence
Profiled in 118 distinct assays
Broad assay exposure may reduce unknown promiscuity risk
Qualitative screening data; quantitative outcomes not aggregated
High-Throughput Screening Polypharmacology Probe Discovery

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate: Validated Applications


DHODH Inhibitor Lead Optimization & Library Synthesis

This compound serves as a key ester intermediate for synthesizing analogs in the dihydroorotate dehydrogenase (DHODH) inhibitor series described in US Patent 8,703,811 [1]. Its methyl ester function can be hydrolyzed to the free acid for structure-activity relationship (SAR) studies or transesterified to explore ester bioisosteres, directly enabling the optimization of anti-malarial and immunosuppressive lead compounds [1].

GPCR & Enzyme Probe Development

With documented screening history against RGS4, opioid receptors, muscarinic receptors, and ADAM17 across 118 assays , this compound can function as a starting scaffold for developing probe molecules targeting these protein families. Its zero hydrogen bond donor count and moderate lipophilicity (XLogP3 = 1.3) support cell permeability in functional assays [2].

MAO-A Inhibitor Scaffold Exploration

The pyridazinylacetic acid scaffold class, to which this methyl ester belongs, has demonstrated selective monoamine oxidase-A (MAO-A) inhibition in peer-reviewed studies [3]. The target compound's methyl ester form provides a convenient entry point for synthesizing novel MAO-A inhibitors through ester hydrolysis, amidation, or substitution reactions, supporting CNS drug discovery efforts [3].

Application
Selection Property
Validation Focus
DHODH inhibitor library synthesis
Ester intermediate for SAR exploration
DHODH scaffold bioactivity context
GPCR and enzyme probe studies
Cell-permeable scaffold with screening exposure
Target-engagement assay compatibility
MAO-A inhibitor scaffold research
Pyridazinone core with reported MAO-A activity
CNS enzyme inhibition assay review
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